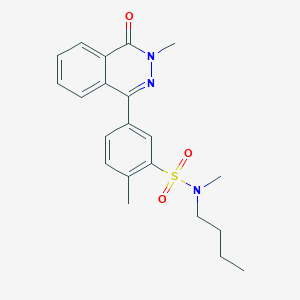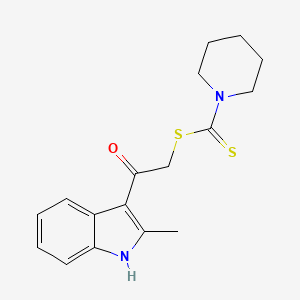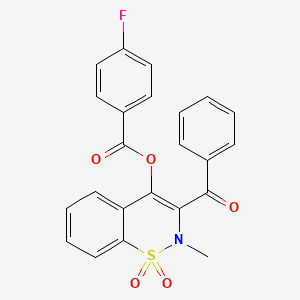![molecular formula C26H20N2O3S B11580656 2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol](/img/structure/B11580656.png)
2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL is a complex organic compound that features a thiazole ring, a chromenyl group, and a phenolic moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.
The chromenyl group is introduced through a Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. The final step involves the coupling of the thiazole and chromenyl intermediates through an imine formation reaction, where an aldehyde or ketone reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenolic and chromenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL: shares structural similarities with other thiazole and chromenyl derivatives.
Uniqueness
- The unique combination of the thiazole, chromenyl, and phenolic groups in this compound provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C26H20N2O3S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-methoxy-5-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol |
InChI |
InChI=1S/C26H20N2O3S/c1-16-25(17-8-4-3-5-9-17)28-26(32-16)27-20-15-24(31-22-11-7-6-10-19(20)22)18-12-13-23(30-2)21(29)14-18/h3-15,29H,1-2H3/b27-20+ |
InChI 键 |
BEFRCYZNZWJUMT-NHFJDJAPSA-N |
手性 SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 |
规范 SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11580573.png)
![N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11580577.png)
![[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11580580.png)

![(3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580587.png)
![3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11580594.png)

![(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580603.png)
![N'-{[2-(4-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11580609.png)
![2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580617.png)

![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580642.png)

![ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11580653.png)
